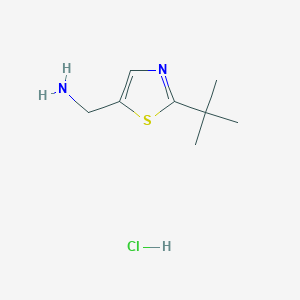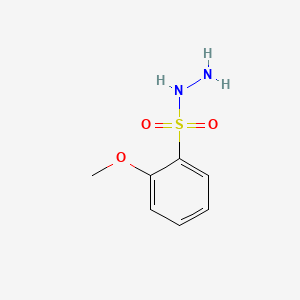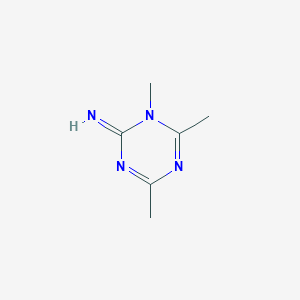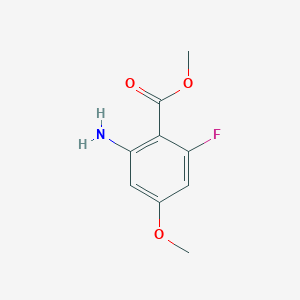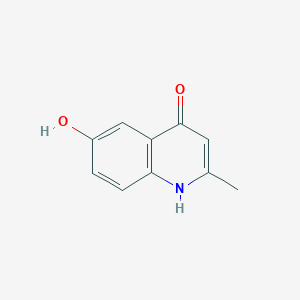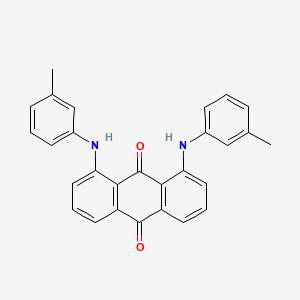
1,8-Bis((3-methylphenyl)amino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-bis(m-tolylamino)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two m-tolylamino groups attached to the anthracene-9,10-dione core. This compound is known for its vibrant color and is used in various applications, including dyes and pigments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,8-bis(m-tolylamino)anthracene-9,10-dione can be synthesized through a condensation reaction between 1,8-diaminoanthraquinone and m-toluidine. The reaction typically involves heating the reactants in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the synthesis of 1,8-bis(m-tolylamino)anthracene-9,10-dione is carried out in large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets the required specifications. The compound is then isolated through filtration, washing, and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-bis(m-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The m-tolylamino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives with altered electronic properties.
Substitution: Substituted anthraquinone derivatives with modified chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1,8-bis(m-tolylamino)anthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a photosensitizer in photodynamic therapy.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.
Wirkmechanismus
The mechanism of action of 1,8-bis(m-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its structure and function, leading to cell death. It also inhibits key enzymes involved in cellular processes, thereby exerting its biological effects. The pathways involved include the generation of reactive oxygen species and the activation of apoptotic signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-bis(p-tolylamino)anthracene-9,10-dione: Similar structure but with p-tolylamino groups instead of m-tolylamino groups.
1,5-bis(m-tolylamino)anthracene-9,10-dione: Similar structure but with different positions of the m-tolylamino groups.
1,8-bis(p-tolylamino)anthracene-9,10-dione: Similar structure but with p-tolylamino groups instead of m-tolylamino groups.
Uniqueness
1,8-bis(m-tolylamino)anthracene-9,10-dione is unique due to the specific positioning of the m-tolylamino groups, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
25632-22-8 |
|---|---|
Molekularformel |
C28H22N2O2 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
1,8-bis(3-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C28H22N2O2/c1-17-7-3-9-19(15-17)29-23-13-5-11-21-25(23)28(32)26-22(27(21)31)12-6-14-24(26)30-20-10-4-8-18(2)16-20/h3-16,29-30H,1-2H3 |
InChI-Schlüssel |
YBCMHEIWORKATQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5=CC=CC(=C5)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


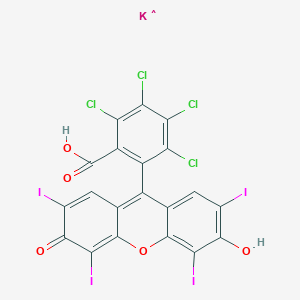
![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)
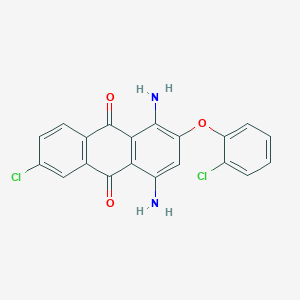

![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
